molecular formula C23H33NO7 B249271 2-{[5-(2,2-dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyltetrahydrofuro[2,3-d][1,3]dioxol-6-yl]oxy}-N-isopropyl-N-phenylacetamide

2-{[5-(2,2-dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyltetrahydrofuro[2,3-d][1,3]dioxol-6-yl]oxy}-N-isopropyl-N-phenylacetamide

Cat. No.: B249271
M. Wt: 435.5 g/mol
InChI Key: NJHYYAKMLCLPQN-KEAPPQJHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{[5-(2,2-dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyltetrahydrofuro[2,3-d][1,3]dioxol-6-yl]oxy}-N-isopropyl-N-phenylacetamide is a complex organic compound with a unique structure that includes multiple dioxolane and dioxolane-like rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[5-(2,2-dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyltetrahydrofuro[2,3-d][1,3]dioxol-6-yl]oxy}-N-isopropyl-N-phenylacetamide typically involves multiple steps, including the formation of dioxolane rings and subsequent functionalization. One common method involves the condensation reaction between glycolic acid and acetone in the presence of phosphorus pentoxide (P₂O₅) in diethyl ether . This reaction forms the dioxolane ring, which is then further functionalized to introduce the isopropyl and phenylacetamide groups.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-{[5-(2,2-dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyltetrahydrofuro[2,3-d][1,3]dioxol-6-yl]oxy}-N-isopropyl-N-phenylacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Nucleophilic substitution reactions can occur, especially at the phenylacetamide moiety, using reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (KMnO₄, CrO₃), reducing agents (LiAlH₄, NaBH₄), and bases (NaOH, KOtBu). Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

2-{[5-(2,2-dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyltetrahydrofuro[2,3-d][1,3]dioxol-6-yl]oxy}-N-isopropyl-N-phenylacetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-{[5-(2,2-dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyltetrahydrofuro[2,3-d][1,3]dioxol-6-yl]oxy}-N-isopropyl-N-phenylacetamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{[5-(2,2-dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyltetrahydrofuro[2,3-d][1,3]dioxol-6-yl]oxy}-N-isopropyl-N-phenylacetamide is unique due to its complex structure, which includes multiple dioxolane and dioxolane-like rings. This complexity allows for a wide range of chemical modifications and applications, making it a versatile compound in scientific research and industrial applications.

Properties

Molecular Formula

C23H33NO7

Molecular Weight

435.5 g/mol

IUPAC Name

2-[[(3aR,5R,6S,6aR)-5-(2,2-dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-yl]oxy]-N-phenyl-N-propan-2-ylacetamide

InChI

InChI=1S/C23H33NO7/c1-14(2)24(15-10-8-7-9-11-15)17(25)13-26-19-18(16-12-27-22(3,4)29-16)28-21-20(19)30-23(5,6)31-21/h7-11,14,16,18-21H,12-13H2,1-6H3/t16?,18-,19+,20-,21-/m1/s1

InChI Key

NJHYYAKMLCLPQN-KEAPPQJHSA-N

SMILES

CC(C)N(C1=CC=CC=C1)C(=O)COC2C(OC3C2OC(O3)(C)C)C4COC(O4)(C)C

Isomeric SMILES

CC(C)N(C1=CC=CC=C1)C(=O)CO[C@@H]2[C@@H]3[C@H](O[C@@H]2C4COC(O4)(C)C)OC(O3)(C)C

Canonical SMILES

CC(C)N(C1=CC=CC=C1)C(=O)COC2C(OC3C2OC(O3)(C)C)C4COC(O4)(C)C

Origin of Product

United States

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